3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one is a useful research compound. Its molecular formula is C26H28N2O3S and its molecular weight is 448.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxy-4H-chromen-4-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in neuropharmacology and as a therapeutic agent. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of benzothiazole derivatives that are often linked with various pharmacological activities. The structural components include:
- Benzothiazole moiety : Known for its role in enhancing receptor binding.
- Piperidine group : Contributes to the modulation of neurotransmitter systems.
- Chromone core : Associated with diverse biological activities, including antioxidant and anti-inflammatory effects.
1. Inhibition of Acetylcholinesterase (AChE)
One of the primary biological activities of this compound is its inhibition of AChE, an enzyme critical in the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease.
Compound | IC50 (µM) | Reference |
---|---|---|
3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-6-ethyl-7-hydroxychromen-4-one | TBD | |
Other AChE inhibitors | 2.7 |
2. Neuroprotective Effects
Research indicates that compounds with similar structures exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. The chromone structure is particularly noted for its ability to scavenge free radicals and inhibit pro-inflammatory cytokines.
3. Multitargeted Activity
Recent studies suggest that derivatives of benzothiazole can act as multitargeted-directed ligands (MTDLs), interacting with multiple biological targets simultaneously:
- Histamine H3 Receptor : Modulation of this receptor can influence cognitive functions and memory.
- Monoamine Oxidase B (MAO-B) : Inhibition may contribute to neuroprotection by preventing the breakdown of neurotransmitters.
Study 1: AChE Inhibition
In a study evaluating various coumarin derivatives, it was found that modifications to the benzothiazole structure significantly enhanced AChE inhibitory activity. The compound exhibited a promising profile that could lead to further development as a therapeutic agent for Alzheimer's disease .
Study 2: Neuroprotective Mechanisms
Another investigation into similar benzothiazole derivatives highlighted their ability to reduce neuronal cell death induced by oxidative stress. This was attributed to their capacity to modulate inflammatory pathways and enhance cellular antioxidant defenses .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions between this compound and target enzymes such as AChE. These studies provide insights into the potential efficacy and specificity of the compound's action at the molecular level.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-6-ethyl-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c1-4-16-12-17-23(30)19(25-27-20-8-5-6-9-21(20)32-25)14-31-24(17)18(22(16)29)13-28-11-7-10-26(2,3)15-28/h5-6,8-9,12,14,29H,4,7,10-11,13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEBBTIKYOWPML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCC(C3)(C)C)OC=C(C2=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.